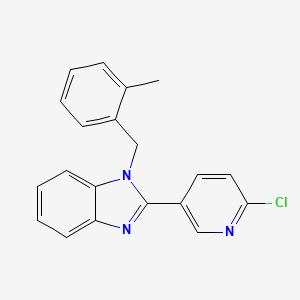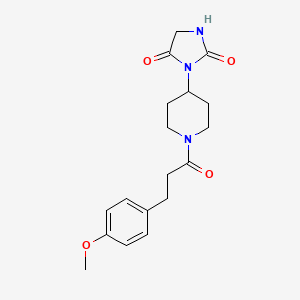
3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione" is a complex organic molecule that appears to be related to various synthesized imidazolidine-2,4-dione derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential pharmaceutical applications. The papers provided discuss the synthesis, structural analysis, and some chemical reactions of similar compounds, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can involve multi-step reactions with various starting materials. For instance, the synthesis of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones is achieved through the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, as described in one of the studies . Another paper discusses the three-component condensation method to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which could be a similar approach to synthesizing the compound of interest . These methods highlight the versatility of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the structural exploration of a racemic imidazolidine-2,4-dione derivative was performed using both experimental and theoretical methods, including Density Functional Theory (DFT) calculations, which provided detailed insights into the favored tautomer isomer structure . Similarly, the unexpected conformation of a synthesized compound was revealed through X-ray analysis, emphasizing the importance of structural characterization in understanding these molecules .
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives can undergo various chemical reactions, leading to the formation of novel compounds. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates resulted in the formation of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . Additionally, the reaction of substituted phenylaminoisoxazol-5(2H)-ones with triethylamine led to the rearrangement into imidazo[1,2-a]pyridines and indoles . These reactions demonstrate the reactivity of the imidazolidine-2,4-dione core and its potential for generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are closely related to their molecular structure. The thermal stability of these compounds can be high, as shown in the study of a racemic imidazolidine-2,4-dione derivative, which exhibited stability in an open atmosphere . The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a crucial role in stabilizing the conformation of these molecules . The electronic spectrum and molecular orbital energy levels are also important for understanding the electronic properties of these compounds .
Orientations Futures
Piperidones and their derivatives have been shown to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . Therefore, future research could focus on exploring these bioactivities further and developing new piperidone-based compounds for various applications.
Propriétés
IUPAC Name |
3-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-25-15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHUFKAJZMIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

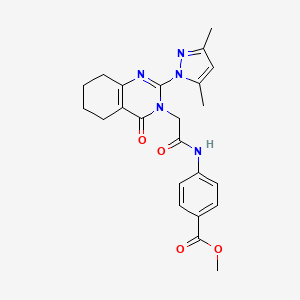
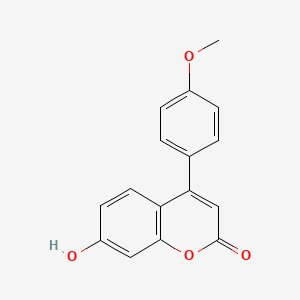
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
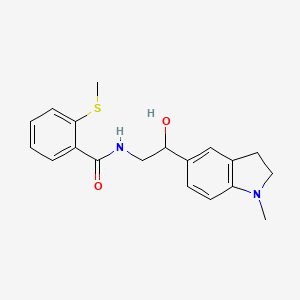

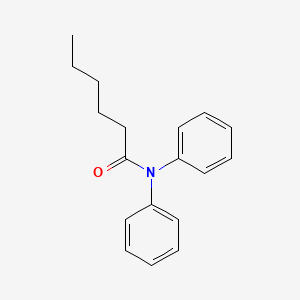
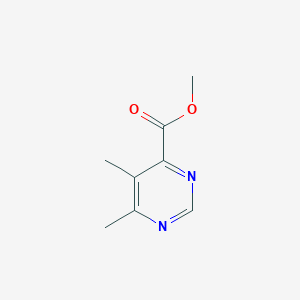
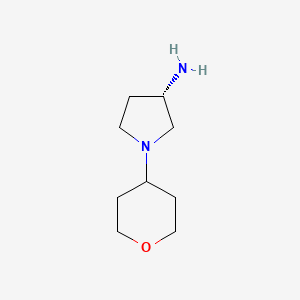
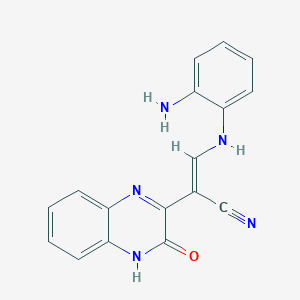
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
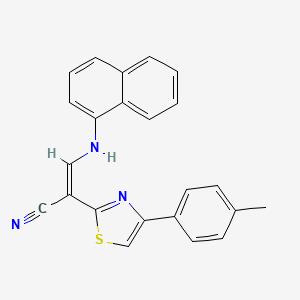
![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)
